N5-[(9H-Fluoren-9-YL methoxy)carbonyl]-D-ornithine
Overview
Description
N5-[(9H-Fluoren-9-YL methoxy)carbonyl]-D-ornithine is a synthetic derivative of the amino acid ornithine. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group in peptide synthesis. The Fmoc group helps in protecting the amino group of ornithine during various chemical reactions, making it a valuable intermediate in the synthesis of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-[(9H-Fluoren-9-YL methoxy)carbonyl]-D-ornithine typically involves the protection of the amino group of D-ornithine using the Fmoc group. This can be achieved through the reaction of D-ornithine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N5-[(9H-Fluoren-9-YL methoxy)carbonyl]-D-ornithine undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF, to expose the free amino group of D-ornithine.
Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides, facilitated by coupling reagents like HATU or DIC.
Common Reagents and Conditions
Fmoc Removal: Piperidine in DMF.
Peptide Coupling: HATU or DIC in the presence of a base like DIPEA.
Major Products
The major products formed from these reactions include deprotected D-ornithine and various peptides where D-ornithine is incorporated as a building block .
Scientific Research Applications
N5-[(9H-Fluoren-9-YL methoxy)carbonyl]-D-ornithine has several applications in scientific research:
Peptide Synthesis: It is widely used as a protected amino acid in the synthesis of peptides and proteins.
Medicinal Chemistry: It serves as an intermediate in the development of peptide-based drugs and therapeutic agents.
Biological Studies: Researchers use it to study the role of ornithine in various biological processes and pathways.
Industrial Applications: It is employed in the production of synthetic peptides for various industrial applications, including enzyme inhibitors and diagnostic reagents.
Mechanism of Action
The mechanism of action of N5-[(9H-Fluoren-9-YL methoxy)carbonyl]-D-ornithine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group of D-ornithine during chemical reactions, preventing unwanted side reactions. Upon removal of the Fmoc group, the free amino group can participate in peptide bond formation, allowing the incorporation of D-ornithine into peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanine
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- N2-[(9H-Fluoren-9-yl)methoxy)carbonyl]-N5,N5-dimethyl-L-glutamine
Uniqueness
N5-[(9H-Fluoren-9-YL methoxy)carbonyl]-D-ornithine is unique due to its specific structure, which includes the D-ornithine backbone and the Fmoc protective group. This combination makes it particularly useful in the synthesis of peptides that require the incorporation of D-ornithine, offering distinct advantages in terms of stability and reactivity compared to other Fmoc-protected amino acids .
Properties
IUPAC Name |
(2R)-2-amino-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c21-18(19(23)24)10-5-11-22-20(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12,21H2,(H,22,25)(H,23,24)/t18-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQSWMYLYLRAMJ-GOSISDBHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC[C@H](C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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